5-Oxohexanenitrile

Asymmetric Synthesis Biocatalysis Chiral Lactones

5-Oxohexanenitrile is a unique δ-ketonitrile building block combining a ketone and terminal nitrile on a six-carbon backbone. Its chain length is critical—unlike γ-analogs (e.g., 4-oxopentanenitrile), it exclusively enables six-membered ring formation: chiral δ-lactones via bakers' yeast reduction, 2-methylpyridines via Pd-catalyzed cascades, and 3-amino-2-cyclohexenone via base-catalyzed cyclization. Substituting shorter-chain ketonitriles leads to fundamentally different products. Procure this specific compound to ensure reproducible stereochemical outcomes and atom-economical routes to pharmaceutical intermediates.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 10412-98-3
Cat. No. B084432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxohexanenitrile
CAS10412-98-3
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC(=O)CCCC#N
InChIInChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3
InChIKeyAEVMBQIIZGKQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxohexanenitrile (CAS 10412-98-3) for Pharmaceutical & Agrochemical Synthesis Procurement


5-Oxohexanenitrile (CAS 10412-98-3) is a bifunctional organic compound belonging to the δ-ketonitrile class, characterized by the presence of both a ketone and a terminal nitrile functional group on a six-carbon chain [1]. This dual functionality confers versatile reactivity, enabling participation in nucleophilic additions, cyclization, and cascade reactions, positioning it as a valuable synthetic intermediate [2]. As a clear, colorless to pale yellow liquid with a purity typically >98.0% (GC), it serves as a critical building block for the synthesis of pyridines, chiral lactones, and other heterocyclic compounds relevant to pharmaceutical and agrochemical research and development [1][2].

Why 5-Oxohexanenitrile is Not Interchangeable with Other δ-Ketonitriles


The specific reactivity of 5-oxohexanenitrile in critical chemical transformations, such as Pd-catalyzed cascade reactions and yeast-mediated asymmetric reductions, is highly sensitive to the length and substitution pattern of the carbon chain. As demonstrated in the literature, simply substituting a γ-ketonitrile like 4-oxopentanenitrile for 5-oxohexanenitrile results in fundamentally different reaction outcomes and product utility [1][2]. The chain length directly dictates the ring size formed in cyclizations and influences the stereochemical outcome in enzymatic reductions, meaning that generic substitution without rigorous revalidation of a synthetic route will likely lead to failure, decreased yield, or the formation of an undesired analog rather than the target molecule [1][2].

Quantitative Differentiation of 5-Oxohexanenitrile from In-Class Analogs


Enantioselective Reduction: 5-Oxohexanenitrile vs. 4-Oxopentanenitrile

In a head-to-head study on bakers' yeast reduction, 5-oxohexanenitrile and its γ-ketonitrile analog, 4-oxopentanenitrile, were both reduced to their corresponding (S)-alcohols. However, the resulting alcohols are distinct intermediates: the reduction product from 5-oxohexanenitrile serves as a direct precursor to (S)-(-)-5-hexanolide, a six-membered δ-lactone, whereas the product from 4-oxopentanenitrile leads to (S)-(-)-4-methylbutyrolactone, a five-membered γ-lactone [1]. This demonstrates that the compound's chain length dictates the final ring size of the pharmaceutically relevant lactone, a critical distinction for synthetic planning.

Asymmetric Synthesis Biocatalysis Chiral Lactones

Palladium-Catalyzed Cascade to 2-Methylpyridines: A Unique Reactivity Profile

5-Oxohexanenitrile enables a unique Pd-catalyzed cascade reaction with arylboronic acids to directly yield 2-methylpyridines, a transformation first reported for this specific δ-ketonitrile [1]. This reaction, which proceeds through a sequence of nitrile insertion and cyclization, is not a general feature of all ketonitriles and offers a direct, atom-economical route to a privileged pyridine scaffold. The methodology was also shown to extend to 5-oxo-5-arylpentanenitrile to produce unsymmetrical 2,6-diarylpyridines, highlighting the versatility of this specific chemotype [1].

Pd-Catalysis Cascade Reaction Pyridine Synthesis

Catalyst Selection in α-Picoline Production: Carbon vs. Alumina Supports

In the catalytic production of α-picoline from 5-oxohexanenitrile (OHN), the choice of catalyst support has a major impact on process efficiency. A comparative study demonstrated that using a carbon-supported palladium (Pd/C) catalyst significantly improved selectivity over the prior art method which employed an alumina-supported palladium (Pd/Al2O3) catalyst [1]. This improvement in selectivity is a critical factor for industrial-scale production, directly impacting yield and downstream purification costs.

Heterogeneous Catalysis Process Chemistry Pyridine Bases

Cyclization to 3-Amino-2-cyclohexenone: Enabling Resorcinol Synthesis

5-Oxohexanenitrile undergoes a base-catalyzed intramolecular cyclization to yield 3-amino-2-cyclohexenone . This specific transformation is enabled by the 1,5-disposition of the ketone and nitrile groups, allowing for a six-membered ring formation. The resulting 3-amino-2-cyclohexenone is a known synthetic intermediate for producing valuable fine chemicals like m-aminophenol and resorcinol . This cyclization is a key differentiating reaction that is not possible with shorter-chain analogs like 4-oxopentanenitrile, which would yield a different ring size.

Cyclization Heterocycle Synthesis m-Aminophenol

Key Application Scenarios for Procuring 5-Oxohexanenitrile (CAS 10412-98-3)


Synthesis of Chiral δ-Lactones for Pharmaceutical Intermediates

As established in Section 3, 5-oxohexanenitrile is a specific precursor for the bakers' yeast-mediated synthesis of (S)-(-)-5-hexanolide and other chiral δ-lactones [1]. Procurement of this specific δ-ketonitrile is essential for R&D groups developing synthetic routes to natural products or drug candidates containing a chiral six-membered lactone motif, as the γ-analog, 4-oxopentanenitrile, cannot be substituted to achieve the same δ-lactone target.

Advanced Building Block for Palladium-Catalyzed Synthesis of 2-Methylpyridines

For research programs focused on generating libraries of 2-methylpyridine derivatives, 5-oxohexanenitrile provides a direct and atom-economical entry point via a Pd-catalyzed cascade reaction with arylboronic acids [1]. This is a high-value application scenario where the unique reactivity of this specific δ-ketonitrile is indispensable and cannot be replicated by other common ketonitrile building blocks, making it a strategic procurement for medicinal chemistry efforts.

Manufacture of α-Picoline Using Optimized Pd/C Catalysis

Industrial producers of α-picoline should procure 5-oxohexanenitrile for its conversion to this valuable pyridine base. Based on comparative patent data, utilizing a carbon-supported palladium catalyst (Pd/C) with this feedstock can yield higher selectivity for α-picoline over previous methods using Pd/Al2O3 [1]. This scenario represents an optimized, cost-conscious application for bulk procurement of 5-oxohexanenitrile.

Precursor to 3-Amino-2-cyclohexenone for Fine Chemical Synthesis

5-Oxohexanenitrile serves as a direct starting material for the synthesis of 3-amino-2-cyclohexenone via a base-catalyzed intramolecular cyclization [1]. This application is specifically enabled by the 1,5-disposition of the ketone and nitrile groups in 5-oxohexanenitrile. This scenario is ideal for researchers and manufacturers needing a reliable route to this key intermediate for producing m-aminophenol, resorcinol, and other downstream fine chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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